molecular formula C16H25N5O2 B2663854 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034228-59-4

3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2663854
CAS No.: 2034228-59-4
M. Wt: 319.409
InChI Key: MZGNQGZMWKOBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is a structurally optimized compound identified as a potent and selective inhibitor of the cap-binding domain within the PB2 subunit of the Influenza A virus polymerase complex. Its primary mechanism of action involves competitively occupying the cap-binding pocket, which is essential for the 'cap-snatching' process that initiates viral mRNA transcription . By blocking this crucial step, the compound effectively halts viral replication in cell-based assays, making it a valuable chemical tool for dissecting the intricacies of the influenza virus replication cycle and for probing host-pathogen interactions. Research utilizing this inhibitor has been pivotal in validating the PB2 cap-binding site as a viable target for anti-influenza drug discovery. Its high binding affinity and selectivity profile enable researchers to study the functional consequences of PB2 inhibition with high specificity, contributing to the development of novel therapeutic strategies against seasonal and potentially pandemic influenza strains . Further investigations explore its utility in combination therapies to mitigate the emergence of resistant viruses and its efficacy against various influenza subtypes.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h5-6,12-14H,1-4,7-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGNQGZMWKOBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the oxolane ring to the urea moiety: This step involves the reaction of the oxolane derivative with an isocyanate to form the urea linkage.

    Introduction of the pyrazine ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazine derivative.

    Formation of the piperidine ring: The piperidine ring is typically formed through a reductive amination reaction involving a suitable aldehyde and amine precursor.

Industrial Production Methods

Industrial production of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Lactones, carboxylic acids.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds similar to 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazine and piperidine moieties may enhance the compound's ability to interfere with tumor growth and proliferation pathways.

Neuropharmacological Effects:
The compound has been explored for its potential neuroprotective properties. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive function. Preliminary studies suggest that it may inhibit acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling.

Antioxidant Properties:
There is evidence suggesting that this compound may possess antioxidant capabilities, which can mitigate oxidative stress in cells. This property is significant in preventing cellular damage linked to neurodegenerative diseases.

Industrial Applications

Chemical Synthesis:
3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile modifications, making it an important intermediate in pharmaceutical development.

Material Science:
The compound's chemical properties may be exploited in the development of new materials, particularly those requiring specific interactions with biological systems or improved mechanical properties.

Case Studies

Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of derivatives of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea on neuronal cell lines exposed to oxidative stress. Results demonstrated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Anticancer Activity
In another study focused on anticancer activity, derivatives were tested against human leukemia cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This highlights the compound's potential as a lead structure for developing novel anticancer drugs.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Piperidine Substituents

Key Compound : 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea ()

  • Structural Differences : The piperidine substituent here is methylsulfonyl, whereas the target compound has a pyrazin-2-yl group.
  • The pyrazine group in the target compound may improve binding to aromatic pockets in enzymes (e.g., kinases) due to its planar structure .
Table 1: Comparison of Urea Derivatives
Property Target Compound Methylsulfonyl Analog ()
Molecular Formula C₁₆H₂₂N₆O₂ C₁₃H₂₅N₃O₄S
Substituent on Piperidine Pyrazin-2-yl Methylsulfonyl
Molecular Weight ~330.4 g/mol 319.4 g/mol
Key Functional Groups Urea, pyrazine, tetrahydrofuran Urea, methylsulfonyl, tetrahydrofuran

Pyrazine/Piperidine-Containing Compounds ()

lists derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with piperidinyl substituents (e.g., 7-(piperidin-4-yl), 7-(1-methylpiperidin-4-yl)). While these compounds share the piperidine motif, their core structures differ significantly from the urea-based target. Notably, pyrazine-containing derivatives in are linked to diverse biological activities, suggesting that the target compound’s pyrazine-piperidine unit could similarly modulate target binding .

Indole Derivatives with Piperidine Substituents ()

Compounds like DMPI and CDFII (indole derivatives with piperidine groups) demonstrated synergism with carbapenems against MRSA. Although structurally distinct from the target urea compound, their piperidine substituents highlight the importance of this moiety in antimicrobial activity. The target’s pyrazine group may enhance specificity compared to the dimethylphenyl group in DMPI .

Quinazolinone-Based Ureas ()

Quinazolinone-urea hybrids (e.g., 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl ureas) exhibit antibacterial and kinase-inhibitory properties. The target compound lacks the quinazolinone core but retains the urea group, which is critical for hydrogen-bond interactions. This suggests that the tetrahydrofuran and pyrazine-piperidine groups in the target compound may redirect activity toward different biological targets compared to quinazolinone-based analogs .

Biological Activity

3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C15H22N4O2
  • Molecular Weight: 290.367 g/mol

The structure features an oxolane ring and a pyrazinyl-piperidine moiety, which may contribute to its biological activity.

The biological activity of 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be attributed to several mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation: The presence of the piperidine and pyrazine groups indicates potential interactions with various receptors, including those involved in neurotransmission and cellular signaling.

Biological Activity Data

Activity Type Description Reference
AnticancerInhibits growth of specific cancer cell lines
AntimicrobialExhibits activity against certain bacterial strains
NeuroprotectivePotential effects on neurodegenerative models

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea inhibits the proliferation of various cancer cell lines. For instance, it was found to reduce the viability of human breast cancer cells (MCF7) by inducing apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study 3: Neuroprotective Effects

Research conducted on neurodegenerative disease models indicated that this compound could protect neuronal cells from oxidative stress. It was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), highlighting its potential in treating conditions like Alzheimer's disease.

Q & A

Q. What are the established synthetic routes for 3-[(oxolan-2-yl)methyl]-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 1-(pyrazin-2-yl)piperidine with oxolan-2-ylmethyl chloride under reflux in dichloromethane (DCM) or toluene to form the piperidine-oxolane intermediate.

Urea Formation : Treat the intermediate with an isocyanate (e.g., phenyl isocyanate) in anhydrous DCM at 0–5°C, followed by warming to room temperature.

Purification : Use column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (EtOH–AcOH mixture) for purity .

Q. Key Optimization Factors :

  • Temperature Control : Lower temperatures reduce side reactions during urea formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates.
  • Catalysts : Triethylamine improves nucleophilic substitution efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 10.0–9.5 ppm (urea NH), δ 4.2–3.8 ppm (oxolane CH2), and δ 8.5–8.0 ppm (pyrazine protons) confirm connectivity .
    • 13C NMR : Carbonyl (C=O) signals at ~160 ppm and pyrazine carbons at ~150 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C20H26N6O2).
  • Infrared (IR) : Stretching bands at ~1650 cm⁻¹ (urea C=O) and ~3300 cm⁻¹ (N-H) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence polarization or colorimetric substrates (e.g., ATPase activity).
  • Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to assess interactions with targets like GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

Core Modifications :

  • Replace oxolane with tetrahydrofuran (THF) or morpholine to alter lipophilicity.
  • Substitute pyrazine with pyridine or quinazoline to probe π-π stacking interactions .

Functional Group Variations :

  • Introduce electron-withdrawing groups (e.g., -NO2) on the urea moiety to enhance hydrogen bonding.

Assay Design :

  • Parallel screening against homologous enzymes (e.g., PDE4 vs. PDE5) to identify selectivity drivers .

Q. Example SAR Table :

Modification SiteStructural ChangeEffect on IC50 (PDE4)Selectivity (PDE4/PDE5)
Oxolane ringTHF substitutionIC50 ↓ 30%5-fold ↑
PyrazinePyridineIC50 ↑ 2-fold3-fold ↓

Q. How should contradictory data on biological activity be resolved (e.g., conflicting IC50 values across studies)?

Methodological Answer:

Experimental Replication :

  • Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out protocol variability.

Data Normalization :

  • Use internal controls (e.g., reference inhibitors like rolipram for PDE4) to calibrate results .

Computational Validation :

  • Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in conflicting studies .

Q. Common Pitfalls :

  • Solubility Issues : Poor solubility in DMSO can lead to underestimated activity. Use dynamic light scattering (DLS) to confirm compound stability .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

ADME Prediction :

  • LogP : Use SwissADME to estimate lipophilicity (target LogP < 5 for oral bioavailability).
  • CYP450 Inhibition : Simulate via Schrödinger’s QikProp to assess metabolic stability.

Molecular Dynamics (MD) :

  • Run 100-ns simulations in GROMACS to analyze membrane permeability .

Q. Key Output Metrics :

PropertyPredicted ValueIdeal Range
LogP3.21–5
H-bond acceptors6≤10
Plasma protein binding85%<90%

Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?

Methodological Answer:

Flow Chemistry :

  • Implement continuous flow reactors for piperidine coupling steps (residence time: 20 min, 50°C) to enhance reproducibility .

Catalyst Screening :

  • Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.

Process Analytical Technology (PAT) :

  • Use in-line FTIR to monitor urea formation in real time .

Q. Scalability Challenges :

  • Exothermic Reactions : Control heat dissipation during oxolane methylation using jacketed reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.